molecular formula C39H62O15 B1256223 Soladulcoside A

Soladulcoside A

Cat. No.: B1256223
M. Wt: 770.9 g/mol
InChI Key: BVALVRBXQYLPOW-VSLASJAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Soladulcoside A is a steroidal glycoside isolated from Solanum nigrum (black nightshade), a plant renowned for its bioactive secondary metabolites . Structurally, it comprises a steroidal aglycone conjugated to sugar moieties, a hallmark of saponins, which are known for their diverse pharmacological activities, including antitumor and anti-inflammatory effects . However, its bioactivity profile varies significantly compared to other steroidal glycosides from the same plant, highlighting the importance of structural nuances in determining pharmacological efficacy .

Properties

Molecular Formula

C39H62O15

Molecular Weight

770.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39-/m1/s1

InChI Key

BVALVRBXQYLPOW-VSLASJAISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Synonyms

3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside
soladulcoside A

Origin of Product

United States

Chemical Reactions Analysis

Soladulcoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Soladulcoside A can lead to the formation of oxidized steroidal glycosides, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between Soladulcoside A and related compounds:

Compound Source Structural Features Biological Activity References
Soladulcoside A Solanum nigrum Steroidal aglycone + glycosidic sugar units Cytotoxic against A549 NSCLC cells; no activity in pancreatic/lung cancer cell lines
Degalactotigonin Solanum nigrum Steroidal backbone with distinct sugar moieties Potent cytotoxicity against PANC1, MIA-PaCa2 (pancreatic), and A549 (lung) cancer cells
Soladulcoside B Solanum species Likely similar aglycone with variant glycosylation Limited data; structural differentiation via spectroscopic profiles
Solasodine Solanum nigrum Steroidal alkaloid (no glycosidic linkage) Moderate bioactivity; precursor for synthetic glycosides; no cytotoxicity in tested models
O-Acetyl Solasodine Solanum nigrum Acetylated derivative of solasodine No significant cytotoxicity; acetylation reduces bioactivity

Key Findings from Comparative Studies

Sugar Moieties Dictate Bioactivity :

  • Degalactotigonin, despite sharing a steroidal backbone with Soladulcoside A, exhibits broad cytotoxicity due to its unique sugar configuration, which may enhance membrane permeability or target affinity . In contrast, Soladulcoside A’s inactivity in pancreatic/lung cancer models (PANC1, MIA-PaCa2, NCI-H1975, NCI-H1299) suggests its selectivity is restricted to specific cell types, such as A549 .

Glycosylation vs. Alkaloid Modifications :

  • Solasodine, a steroidal alkaloid, and its acetylated derivative lack glycosidic bonds, resulting in reduced solubility and bioavailability compared to glycosylated analogs like Soladulcoside A . This structural difference underscores the critical role of glycosylation in modulating pharmacokinetic properties.

Spectroscopic Differentiation :

  • Soladulcoside B, though structurally similar to Soladulcoside A, is distinguished by its glycosylation pattern, as evidenced by NMR and mass spectrometry data . Such variations likely explain differences in their reported bioactivities, though direct comparative studies are lacking.

Mechanistic Insights :

  • While Soladulcoside A induces apoptosis in A549 cells, its mechanism remains unelucidated. In contrast, degalactotigonin’s efficacy in multiple cancer models is linked to EGFR signaling inhibition, suggesting divergent molecular targets among structurally related compounds .

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